molecular formula C8H13NO2 B3357986 Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate CAS No. 769116-04-3

Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B3357986
CAS No.: 769116-04-3
M. Wt: 155.19 g/mol
InChI Key: XMQNWZZEZQESSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-azabicyclo[221]heptane-1-carboxylate is a chemical compound with the molecular formula C8H13NO2 It is a bicyclic compound containing a nitrogen atom, making it part of the azabicyclo family

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8-4-2-6(9-8)3-5-8/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQNWZZEZQESSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(N1)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609967
Record name Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769116-04-3
Record name Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate can be achieved through several methods. One common approach involves the radical translocation reactions of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines. This method uses Bu3SnH-mediated radical translocation reactions, followed by cyclization to form the desired bicyclic structure . The reaction conditions typically involve the use of a catalytic amount of azoisobutyronitrile in boiling toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    7-Azabicyclo[2.2.1]heptane: A similar compound without the methyl ester group.

    8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure.

Uniqueness

Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate is unique due to its specific bicyclic structure and the presence of a methyl ester group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H13NO2C_8H_{13}NO_2. Its structure features a nitrogen atom within a strained bicyclic framework, which enhances its ability to interact with biological targets. The compound is characterized by its capacity to form stable complexes with biomolecules, influencing various biochemical pathways.

The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. The presence of the nitrogen atom allows for hydrogen bonding and other interactions that can modulate enzyme activity and receptor functions, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : The compound has shown promise in inhibiting viral replication, particularly against viruses such as SARS-CoV-2 and others in preliminary studies .
  • Enzyme Modulation : It can influence enzyme activity, which is critical in various metabolic pathways.
  • Peptidomimetic Properties : this compound serves as a scaffold for designing peptidomimetics, which are important in drug development due to their ability to mimic peptide structures while offering enhanced stability and bioavailability.

Research Findings

Recent studies have highlighted the potential applications of this compound in drug design and development:

StudyFindings
Basso et al. (2008)Investigated the use of 7-azabicyclo compounds in synthesizing polyfunctionalized derivatives with potential therapeutic applications .
MDPI Review (2022)Discussed the antiviral properties of related sulfonamide compounds, suggesting similar mechanisms may apply to methyl 7-azabicyclo compounds .
BenchChem (2024)Highlighted ongoing research into the compound's interactions with biomolecules and its implications for medicinal chemistry.

Case Studies

A notable case study involved the synthesis of derivatives based on this compound, demonstrating its utility as a building block in drug development:

  • Intramolecular Ugi Reaction : This reaction led to the formation of polyfunctionalized azabicyclic peptidomimetics, showcasing the compound's versatility in creating complex structures with potential biological activity .

Q & A

Q. What are the key synthetic methodologies for Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate?

The synthesis typically involves:

  • Diels-Alder reaction : Cycloaddition of unsaturated 5(4H)-oxazolones (e.g., derived from hippuric acid and 2-thiophenecarboxaldehyde) with Danishefsky’s diene to form intermediates .
  • Intramolecular cyclization : Nucleophilic displacement of 4-aminocyclohexanol derivatives to construct the 7-azabicyclo[2.2.1]heptane skeleton .
  • Alternative routes : Curtius reaction followed by stereoselective bromination and NaH-mediated cyclization .

Q. How are enantiomers of this compound resolved for stereochemical studies?

Chiral high-performance liquid chromatography (HPLC) is the preferred method. For example, racemic mixtures of methyl N-benzoyl-2-exo-(thien-2-yl) derivatives can be separated into enantiomers on a multi-gram scale (75% yield) using chiral columns . This avoids the need for diastereomer crystallization, streamlining enantiopure preparation.

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Gloves, face shields, and respiratory protection to avoid skin/eye contact and inhalation of dust/aerosols .
  • Ventilation : Ensure fume hoods or local exhaust to mitigate respiratory irritation (H335 hazard) .
  • First aid : Immediate flushing with water for eye exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can stereochemical outcomes (endo vs. exo isomers) be controlled during synthesis?

  • Base-induced epimerization : Treating exo-formyl derivatives (e.g., methyl (1S,2R,4R)-N-benzoyl-2-formyl) with triethylamine in methanol converts them to endo isomers (70% yield) via equilibrium shifting .
  • Analytical validation : Monitor epimer ratios using 1H^1H NMR and confirm configurations via X-ray crystallography .

Q. What strategies enable selective functionalization at the C-2 position?

  • SmI2_2-mediated reduction : Direct reduction of C-2 ketones (e.g., compound 23 ) to α,β-unsaturated esters (25 ) facilitates stereospecific modifications .
  • Radical cyclization : Utilize 7-azabicyclo[2.2.1]hept-2-yl radicals for intramolecular reactions to synthesize constrained analogues (e.g., epibatidine derivatives) .

Q. How can contradictions in synthetic or stereochemical data be resolved?

  • X-ray crystallography : Resolve ambiguities in β-turn conformations of dipeptides incorporating the compound .
  • 2D NMR (e.g., NOESY) : Differentiate endo/exo isomers by analyzing through-space proton correlations .

Q. What are the challenges in synthesizing endo-substituted derivatives?

Direct Diels-Alder reactions with E-oxazolones often fail to yield endo isomers. Instead, post-synthetic epimerization of exo precursors (e.g., using triethylamine) is more reliable .

Q. How is this compound applied in bioactive peptide or drug design?

  • Peptidomimetics : Incorporation into dipeptides (e.g., Bz-Phb7Pro-L-Phe-NHiPr) induces type I β-turn conformations, enhancing metabolic stability and receptor binding .
  • Nicotinic receptor ligands : Structural analogs (e.g., epibatidine derivatives) target α4β2 nAChRs, though toxicity requires careful optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.